5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid
Overview
Description
5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Biological Activity
5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (CAS No. 936801-41-1) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 209.2 g/mol. Its structure features a pyridine ring substituted with an ethoxycarbonyl group and a methyl group, which contributes to its biological activity.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µM |
Streptococcus agalactiae | 75 µM |
Staphylococcus aureus | 100 µM |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
2. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The compound's mechanism involves modulation of signaling pathways associated with inflammation, potentially making it useful for treating conditions like arthritis and inflammatory bowel disease.
3. Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. A recent study highlighted its effectiveness in inhibiting the growth of specific cancer cells, demonstrating an IC50 value in the low micromolar range, which indicates significant potency against cancer cells .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It can interact with receptors that mediate inflammatory responses, thereby reducing inflammation.
- Induction of Apoptosis : The activation of apoptotic pathways suggests that it can promote programmed cell death in malignant cells.
Case Studies
Several case studies have illustrated the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, showcasing its potential as a therapeutic agent against bacterial infections.
- Inflammation Models : In a murine model of colitis, treatment with the compound led to decreased levels of inflammatory markers and improved histological scores compared to untreated controls.
- Cancer Treatment : In vitro studies using human cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis rates.
Properties
IUPAC Name |
5-ethoxycarbonyl-2-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(14)7-4-8(9(12)13)6(2)11-5-7/h4-5H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQHZKSFFAUENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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